2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide
Description
This compound is a thiophene-sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group and an N-(4-fluorophenyl)-N-methyl sulfonamide moiety. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in enhancing binding affinity to biological targets, such as enzymes or receptors involved in inflammatory or infectious diseases . The N-(4-fluorophenyl)-N-methyl sulfonamide group introduces fluorine, which enhances lipophilicity and bioavailability while influencing steric and electronic interactions with target proteins .
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5S2/c1-25(15-7-5-14(22)6-8-15)32(26,27)18-10-11-31-19(18)21-23-20(24-30-21)13-4-9-16(28-2)17(12-13)29-3/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACWNKHBQANTEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H16F N3O3S
- CAS Number : 878977-92-5
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in various pathways. The oxadiazole moiety may contribute to its bioactivity by acting as a bioisostere for carboxylic acids or amides, potentially enhancing binding affinity to target proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to this sulfonamide exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : The compound was tested against various cancer cell lines using the MTT assay, revealing an IC50 value below 10 µM for several lines, indicating potent cytotoxic effects .
Antimicrobial Activity
Some derivatives of similar structures have shown promising antimicrobial effects. While specific data on this compound's antimicrobial activity is limited, the presence of the thiophene and oxadiazole rings suggests potential efficacy against bacterial strains.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented. The mechanism typically involves inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies and Research Findings
- Study on Anticancer Properties : A study assessed the cytotoxic effects of similar oxadiazole derivatives in vitro on human cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways .
- In Vivo Toxicity Evaluation : Research involving animal models demonstrated that certain derivatives exhibited low toxicity while maintaining efficacy against targeted cancer cells. The findings suggested a favorable therapeutic index for further development .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings:
Halogenated oxadiazoles (e.g., 4-fluorophenyl in ) increase lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .
N-Methylation across all compounds reduces hydrogen-bonding capacity, which may limit off-target interactions but also affect target affinity .
Biological Implications :
- Compounds with methoxy groups (target compound, ) show higher solubility, making them suitable for oral administration. In contrast, methyl-substituted analogues () may excel in topical applications due to enhanced membrane permeability .
- Fluorine and chlorine substituents () are associated with prolonged half-lives in pharmacokinetic studies, as seen in related oxadiazole derivatives with antitubercular activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
